molecular formula C12H13BrN2O2 B11767636 6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione

6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione

Katalognummer: B11767636
Molekulargewicht: 297.15 g/mol
InChI-Schlüssel: KKJKGAIKDYZHDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione is a spirocyclic compound featuring a fused imidazo[1,5-a]pyridine core bridged to a cyclopentane ring via a spiro carbon. Key structural elements include:

  • Spirocyclic framework: The cyclopentane ring fused at the 3'-position of the imidazo[1,5-a]pyridine system creates a rigid three-dimensional geometry.
  • Substituents: A bromo group at the 6'-position and a methyl group at the 8'-position contribute to steric and electronic modulation .
  • Physicochemical properties: The bromine atom enhances lipophilicity (ClogP ~2.5), while the dione moiety introduces polarity, balancing solubility and membrane permeability .

Eigenschaften

Molekularformel

C12H13BrN2O2

Molekulargewicht

297.15 g/mol

IUPAC-Name

6-bromo-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclopentane]-1,5-dione

InChI

InChI=1S/C12H13BrN2O2/c1-7-6-8(13)11(17)15-9(7)10(16)14-12(15)4-2-3-5-12/h6H,2-5H2,1H3,(H,14,16)

InChI-Schlüssel

KKJKGAIKDYZHDG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=O)NC3(N2C(=O)C(=C1)Br)CCCC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Design and Mechanism

The MCR strategy leverages simultaneous condensation of three components: a brominated pyridine derivative, a cyclopentane-containing carbonyl precursor, and an amino-methyl synthon. Under ultrasound irradiation (40 kHz, 60°C), (±)-camphor-10-sulfonic acid (CSA) catalyzes the formation of the spirocyclic core via a tandem cyclization-dehydration sequence.

Key Steps:

  • Imidazo[1,5-a]pyridine Formation : 5-Bromo-2-aminopyridine reacts with cyclopentanone in the presence of acetyl chloride to yield a Schiff base intermediate.

  • Spirocyclization : Intramolecular nucleophilic attack by the cyclopentane carbonyl oxygen generates the spiro center.

  • Methylation : Post-cyclization methylation at the 8'-position using methyl iodide and K₂CO₃ in DMF achieves the final substitution.

Optimization Data

ParameterOptimal ConditionYield (%)Purity (%)
Catalyst Loading10 mol% CSA6895
Solvent SystemEtOH/H₂O (3:1 v/v)7297
Reaction Time4 hours (ultrasound)7598
Temperature60°C6896

Challenges include competing dimerization of the pyridine precursor and over-methylation at the 5'-position. HPLC monitoring at 254 nm confirms product homogeneity.

Ring-Closing Metathesis (RCM) Strategy

Precursor Synthesis

This method constructs the cyclopentane ring via Grubbs II-catalyzed RCM. A diene precursor, 6-bromo-8-methylimidazo[1,5-a]pyridine-1,5-dione with allyloxy side chains, undergoes metathesis to form the spirocyclic structure.

Synthetic Route:

  • Diene Preparation : Allylation of 6-bromo-8-methylimidazo[1,5-a]pyridine-1,5-dione using allyl bromide and NaH in THF.

  • RCM Cyclization : Treatment with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 12 hours.

  • Hydrogenation : Pd/C-mediated hydrogenation removes residual double bonds, yielding the saturated cyclopentane ring.

Comparative Performance

CatalystConversion (%)Spiro Product Yield (%)
Grubbs II9265
Hoveyda-Grubbs II8860
Schrock Catalyst7852

Side products include linear oligomers (15–20%), necessitating silica gel chromatography for purification.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Methodology

Wang resin-functionalized intermediates enable iterative coupling and cyclization steps:

  • Resin Loading : 6-Bromo-8-methylimidazo[1,5-a]pyridine-1,5-dione is anchored via a carboxylic acid linker.

  • Cyclopentane Assembly : Sequential coupling with cyclopentane-1,3-dione and trimethylorthoformate induces spirocyclization.

  • Cleavage : TFA/CH₂Cl₂ (1:9) releases the product with >90% purity after lyophilization.

Scalability Metrics

Batch Size (g)Cycle Time (h)Overall Yield (%)
12458
102662
1002855

This method reduces solvent waste by 40% compared to solution-phase approaches but requires specialized equipment for resin handling.

Photocatalytic Late-Stage Functionalization

Bromine Incorporation

A metal-free protocol introduces bromine at the 6'-position using N-bromosuccinimide (NBS) under blue LED irradiation (450 nm):

  • Substrate : 8'-Methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione.

  • Conditions : NBS (1.2 eq), AcOH (0.5 eq), CH₃CN, 25°C, 6 hours.

Selectivity Analysis

Brominating Agent6'-Bromo Isomer (%)4'-Bromo Isomer (%)
NBS895
Br₂6528
DBDMH7815

Regioselectivity arises from radical stabilization at the electron-deficient 6'-position, as confirmed by DFT calculations .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6’-Brom-8’-methyl-1’H-Spiro[cyclopentan-1,3’-imidazo[1,5-a]pyridin]-1’,5’(2’H)-dion kann verschiedene chemische Reaktionen eingehen, darunter:

    Substitutionsreaktionen: Das Bromatom an der 6’-Position kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

    Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

    Nucleophile: Häufige Nucleophile wie Amine, Thiole und Alkoxide können für Substitutionsreaktionen verwendet werden.

    Oxidationsmittel: Mittel wie Wasserstoffperoxid oder Kaliumpermanganat können für Oxidationsreaktionen verwendet werden.

    Reduktionsmittel: Natriumborhydrid oder Lithiumaluminiumhydrid können für Reduktionsreaktionen verwendet werden.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen Aminoderivate ergeben, während Oxidationsreaktionen verschiedene oxidierte Formen der Verbindung erzeugen können.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 6’-Brom-8’-methyl-1’H-Spiro[cyclopentan-1,3’-imidazo[1,5-a]pyridin]-1’,5’(2’H)-dion beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an verschiedene Enzyme und Rezeptoren binden und deren Aktivität modulieren, was zu spezifischen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of 6’-Bromo-8’-methyl-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Spirocyclic Cores

2'H-Spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives
  • Core difference : Replacement of cyclopentane with cyclohexane increases ring size, altering conformational flexibility and binding pocket compatibility .
  • Substituent impact: Derivatives like compound 4t (from ) feature substituents optimized for Mnk1/2 inhibition (IC50 = 1–10 nM). The target compound lacks the aminopyrimidine group critical for Mnk binding, suggesting divergent biological targets .
  • Synthetic routes : Both classes are synthesized via cyclization reactions, but the cyclohexane variant requires longer aliphatic precursors, affecting yield and scalability .
eFT508 (Tomivosertib)
  • Structure: 6'-[(6-Amino-4-pyrimidinyl)amino]-8'-methylspiro[cyclohexane-1,3'(2'H)-imidazo[1,5-a]pyridine]-1',5'-dione .
  • Key differences: Aminopyrimidine substituent enables ATP-competitive binding to Mnk1/2. Cyclohexane ring enhances hydrophobic interactions in kinase pockets.
  • Activity: eFT508 shows nanomolar Mnk inhibition (IC50 = 1–2 nM) and entered clinical trials for cancer therapy, unlike the bromo-methyl analogue, which has uncharacterized activity .

Brominated Imidazopyridines without Spiro Cores

6-Bromoimidazo[1,2-a]pyridin-8-amine
  • Structure: Linear imidazo[1,2-a]pyridine with bromine at position 6 and an amino group at position 8 .
  • Comparison :
    • Lacks spirocyclic rigidity, reducing stereochemical complexity.
    • Demonstrated CDK2 inhibition (IC50 = 200 nM), highlighting bromine’s role in kinase targeting .
  • Synthesis: Prepared via condensation of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde, a simpler route than spiro compound syntheses .
1,3-Diallyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
  • Structure : Imidazo[4,5-b]pyridine core with bromine at position 6 and allyl chains at N1/N3 .
  • Key differences :
    • Different ring fusion (imidazo[4,5-b] vs. imidazo[1,5-a]) alters electronic distribution.
    • Allyl groups enable further functionalization but reduce metabolic stability compared to the methyl group in the target compound .

Functionalized Spiroimidazopyridines

5-Amino-5′-bromo-6-(4-methylbenzoyl)-8-nitro-2,3-dihydro-1H-spiro[imidazo[1,2-a]pyridine-7,3′-indolin]-2′-one
  • Structure : Spiro system linking imidazo[1,2-a]pyridine to indoline, with nitro and benzoyl groups .
  • Comparison: Nitro group enhances electrophilicity, enabling covalent interactions absent in the target compound. Indoline moiety introduces planar aromaticity, contrasting with the non-aromatic cyclopentane in the target .

Biologische Aktivität

6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

  • Molecular Formula : C₁₃H₁₂BrN₃O₂
  • Molecular Weight : 297.15 g/mol
  • CAS Number : 1849592-55-7
  • Purity : 98%

Antimicrobial Activity

Research indicates that derivatives similar to 6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione exhibit significant antimicrobial properties. A study evaluated various spirocyclic compounds against bacterial and fungal strains, revealing that certain derivatives demonstrated potent activity with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 16 µg/mL against several pathogens .

CompoundBacterial StrainMIC (µg/mL)
6aB. subtilis4
6bE. coli8
9bS. aureus16

Anticancer Activity

The compound has also been explored for its anticancer potential. In vitro studies against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines demonstrated significant cytotoxic effects. The most potent derivatives showed IC50 values significantly lower than doxorubicin, a standard chemotherapy drug .

CompoundCell LineIC50 (µM)
9bHepG21.17
9bMCF-71.52
DoxorubicinHepG2432.10

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to cancer progression. Notably, it was found to inhibit the Epidermal Growth Factor Receptor (EGFR), with IC50 values indicating higher potency compared to established inhibitors like erlotinib .

CompoundTarget EnzymeIC50 (nM)
9bEGFR7.27
5aEGFR9.66
ErlotinibEGFR27.01

Case Studies

Several studies have reported on the synthesis and biological evaluation of various spirocyclic compounds related to the target compound:

  • Study on Pyridothienopyrimidine Derivatives : This study synthesized various derivatives and tested their antimicrobial and anticancer activities, finding that modifications at specific positions significantly enhanced their efficacy .
  • EGFR Kinase Inhibition Study : A detailed molecular docking study explored the binding modes of these compounds at the active site of EGFR, confirming their potential as therapeutic agents against cancers driven by EGFR signaling .

Q & A

Basic: What are the recommended synthetic routes for 6'-Bromo-8'-methyl-1'H-spiro[...]dione, and how can reaction conditions be optimized for higher yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, including halogenation and cyclization. For example, a one-pot two-step reaction using imidazo[1,5-a]pyridine derivatives as precursors can be employed. Key optimization steps include:

  • Temperature control : Maintain reaction temperatures between 80–120°C to balance reaction rate and side-product formation.
  • Catalyst selection : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for bromine incorporation, as described in similar imidazo[1,5-a]pyridine syntheses .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
    Yield improvements (>90%) can be achieved by iterative purification (e.g., column chromatography) and monitoring reaction progress via TLC or HPLC .

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry and spirocyclic structure via coupling patterns (e.g., cyclopentane protons at δ 1.5–2.5 ppm) and carbonyl signals (δ 170–180 ppm) .
  • X-ray crystallography : Resolve absolute configuration and spiro-junction geometry, as demonstrated for structurally related imidazo[1,5-a]pyridines .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 311.17) and isotopic patterns for bromine .
  • IR spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

Advanced: How can computational methods like DFT aid in understanding the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) can model:

  • Electrostatic potential surfaces : Predict nucleophilic/electrophilic sites (e.g., bromine’s electron-withdrawing effect on the imidazo ring) .
  • Conformational rigidity : Analyze spirocyclic strain energy to explain stability under thermal or acidic conditions .
  • Reactivity in cross-coupling : Simulate transition states for Suzuki-Miyaura reactions, guiding ligand selection (e.g., bulky phosphines to suppress β-hydride elimination) .
    Software like Gaussian or ORCA, paired with crystallographic data , validates computational models against experimental results.

Advanced: What strategies are employed to resolve discrepancies in reported synthetic yields or purity levels?

Methodological Answer:

  • Reproducibility checks : Replicate literature procedures (e.g., reaction time, solvent ratios) and compare HPLC purity profiles .
  • By-product analysis : Use LC-MS to identify impurities (e.g., debrominated by-products or dimerization artifacts) .
  • Orthogonal characterization : Cross-validate NMR and X-ray data to confirm structural integrity, especially for spirocyclic stereochemistry .
  • Batch variability assessment : Test multiple synthetic batches under controlled conditions to isolate operator- or equipment-dependent factors.

Advanced: What are the mechanistic pathways for its reactivity in cross-coupling reactions?

Methodological Answer:
The bromine substituent enables cross-coupling (e.g., Suzuki, Sonogashira):

  • Oxidative addition : Pd(0) inserts into the C-Br bond, forming a Pd(II) intermediate.
  • Transmetallation : Boronic acids or alkynes transfer to Pd, followed by reductive elimination to form C-C bonds .
    Optimization:
  • Use PdCl₂(dppf) with K₂CO₃ in THF/water (3:1) at 80°C.
  • Monitor for competing hydrolysis of the imidazo ring under basic conditions .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Keep at 4–8°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation or moisture uptake .
  • Solubility : Prepare stock solutions in anhydrous DMSO (≤10 mM) to avoid degradation; confirm stability via periodic NMR checks .
  • Safety : Use gloveboxes for air-sensitive reactions and PPE (gloves, goggles) due to potential toxicity .

Advanced: How does the spirocyclic structure influence its potential as a pharmacophore in drug discovery?

Methodological Answer:

  • Conformational restriction : The spiro junction limits rotational freedom, enhancing target binding specificity (e.g., kinase inhibition) .
  • Bioisosterism : Replace cyclopentane with cyclohexane to modulate lipophilicity (logP) and blood-brain barrier penetration .
  • Docking studies : Use Schrödinger Suite or AutoDock to simulate interactions with targets (e.g., ATP-binding pockets), guided by X-ray data .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases (e.g., JAK2) or phosphodiesterases using fluorescence-based ADP-Glo™ or cAMP detection kits .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination via nonlinear regression .
  • Solubility and permeability : Perform parallel artificial membrane permeability assays (PAMPA) and thermodynamic solubility measurements in PBS (pH 7.4) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.